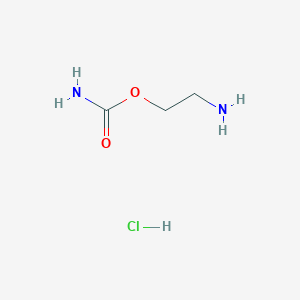

Chlorhydrate de carbamate de 2-aminoéthyle

Vue d'ensemble

Description

2-Aminoethyl carbamate hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2. It is a derivative of carbamic acid and is commonly used in various chemical and biological applications. This compound is known for its role as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

Applications De Recherche Scientifique

2-Aminoethyl carbamate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amino group.

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of peptide-based drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Safety and Hazards

Orientations Futures

While specific future directions for 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates and similar compounds have significant potential in various fields. For instance, they are used in the synthesis of peptides , and in the production of urethane polymers, coatings, agricultural chemicals, and pharmaceuticals.

Mécanisme D'action

- The primary target of 2-Aminoethyl carbamate hydrochloride is polymerization reactions . It serves as a monomer in polymerization processes, particularly for synthesizing polymers involved in nucleic acid binding and complex formation .

- Additionally, the compound can be decorated with o-aminomethylphenylboronates or alkylammonium ions, allowing for covalent ester formation or enhancing its binding properties .

- Downstream effects depend on the specific copolymer composition and its intended application. For instance, copolymers with heparin-binding sites may be used for drug delivery or as antifouling surfaces .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-Aminoethyl carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrophobic monomers, forming strong hydrophobic associations enhanced by hydrogen bonding due to its hydrophobic moiety-protected carbamate side group . These interactions are crucial in the formation of hydrogels with high mechanical performance.

Cellular Effects

2-Aminoethyl carbamate hydrochloride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can form chiral gels that exhibit electrochromic and chiroptical properties, which can impact cellular signaling and gene expression . Additionally, its role in forming hydrogels can influence cellular metabolism by providing a scaffold for cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 2-Aminoethyl carbamate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms strong hydrophobic associations with hydrophobic monomers, which are enhanced by hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, its impact on gene expression can be attributed to its role in forming chiral gels that influence cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethyl carbamate hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, hydrogels formed with this compound have shown good self-recovery and fatigue resistance due to dynamic cross-links . These properties ensure that the compound remains effective over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of 2-Aminoethyl carbamate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects. For example, carbamate compounds have been implicated in immunotoxicity and endocrine disruption, which can lead to adverse health effects .

Metabolic Pathways

2-Aminoethyl carbamate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the biosynthesis of nonprotein amino acids, which are crucial for cellular metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Aminoethyl carbamate hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments where it can exert its effects. For example, it has been shown to interact with hydrophobic monomers, forming strong hydrophobic associations that influence its distribution within the cell .

Subcellular Localization

The subcellular localization of 2-Aminoethyl carbamate hydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, fluorescent probes have been used to study the subcellular localization of similar compounds, revealing their accumulation in specific regions of the cell . These findings suggest that 2-Aminoethyl carbamate hydrochloride may also exhibit similar localization patterns, which are essential for its biochemical activity.

Méthodes De Préparation

2-Aminoethyl carbamate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with carbon dioxide to form ethylenediamine carbamate, which is then treated with hydrochloric acid to yield 2-Aminoethyl carbamate hydrochloride . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield.

Analyse Des Réactions Chimiques

2-Aminoethyl carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases like piperidine, and catalysts such as palladium on carbon. Major products formed from these reactions include different carbamate derivatives and amine compounds.

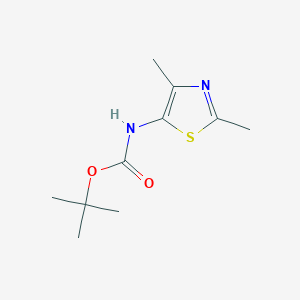

Comparaison Avec Des Composés Similaires

2-Aminoethyl carbamate hydrochloride is similar to other carbamate protecting groups, such as:

t-Butyloxycarbonyl (Boc): Commonly used in peptide synthesis, removed with strong acids.

Carboxybenzyl (CBz): Another protecting group for amines, removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc): Used in peptide synthesis, removed with amine bases. Compared to these compounds, 2-Aminoethyl carbamate hydrochloride offers unique advantages in terms of stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.

Propriétés

IUPAC Name |

2-aminoethyl carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPISTXRFWPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)

![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)